molecular formula C23H15ClO B2915556 3-(9-Anthryl)-4'-chloroacrylophenone CAS No. 936948-96-8

3-(9-Anthryl)-4'-chloroacrylophenone

Cat. No.: B2915556
CAS No.: 936948-96-8
M. Wt: 342.82
InChI Key: ATVIOVIJBMRIAP-BUHFOSPRSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(9-Anthryl)-4’-chloroacrylophenone” are not available, similar compounds such as 3-aryl anthranils have been synthesized using electrophilic aromatic substitution strategies . This involves the use of readily available anthranils and simple arenes .


Molecular Structure Analysis

The molecular structure of “3-(9-Anthryl)-4’-chloroacrylophenone” would likely be complex due to the presence of the anthracene and acrylophenone groups. A similar compound, (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one, has been studied using single-crystal X-ray diffraction, TGA/DTA, NMR (1H & 13C), FT-IR and UV–Vis–NIR spectroscopies, and DFT studies .


Chemical Reactions Analysis

The chemical reactions involving “3-(9-Anthryl)-4’-chloroacrylophenone” would depend on the specific conditions and reagents used. Similar compounds, such as 3-aryl anthranils, have been shown to undergo a variety of reactions, including electrophilic substitution, alkenylation, alkylation, and thioetherification .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(9-Anthryl)-4’-chloroacrylophenone” would depend on its specific molecular structure. Similar compounds, such as 3-(9-Anthryl)acrolein, are solid at room temperature and should be stored under inert gas .

Scientific Research Applications

Synthesis and Electronic Properties in Organic Electronics

Research on anthraquinone and related compounds, such as those involving 9,10-anthraquinone and perylenetetracarboxylic diimide functionalizations, has been pivotal in advancing organic electronics. For instance, the efficient synthesis of chloromethyl-functionalized 3,4-ethylenedioxythiophene, which is a precursor for various functionalized derivatives, has shown promising applications in organic devices due to their intriguing electronic properties. These compounds, when polymerized, retain the individual redox properties of both the backbone and the electron acceptor moieties, indicating their potential in hybrid systems for organic electronics (Segura et al., 2006).

Environmental Impact and Phototoxicity

Studies on anthrone, a related compound, have shown its environmental implications and phototoxic effects. The generation of reactive oxygen species (ROS) by anthrone under UV exposure highlights the environmental and health risks associated with such compounds. These studies have demonstrated the need for caution due to the phototoxicity and environmental impact of these substances, which is an essential consideration for their applications (Mujtaba et al., 2013).

Molecular Structure and Antimicrobial Activity

Research into the molecular structure, spectroscopic characteristics, and quantum chemical properties of chlorophenyl-related compounds has provided insights into their potential antimicrobial activity. For example, studies on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have explored its antimicrobial effects, suggesting these compounds could have applications in medical and pharmaceutical fields (Sivakumar et al., 2021).

Photodegradation and Environmental Remediation

The study of benzophenone-3 (BP3) and its degradation mechanisms in environmental settings, such as through chlorination and UV/chlorination reactions, has implications for water treatment and environmental remediation. Understanding the degradation pathways and products of such compounds is crucial for assessing and mitigating their environmental impact (Lee et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-(9-Anthryl)-4’-chloroacrylophenone” would depend on its specific properties. Similar compounds, such as 3-(9-Anthryl)acrylaldehyde, require precautions to avoid dust formation and inhalation of vapors .

Future Directions

The future directions for research on “3-(9-Anthryl)-4’-chloroacrylophenone” would likely depend on its potential applications. For example, if it has interesting optical or electronic properties, it could be studied for use in optoelectronic devices .

Properties

IUPAC Name

(E)-3-anthracen-9-yl-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO/c24-19-11-9-16(10-12-19)23(25)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVIOVIJBMRIAP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57076-91-2
Record name 3-(9-ANTHRYL)-4'-CHLOROACRYLOPHENONE
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